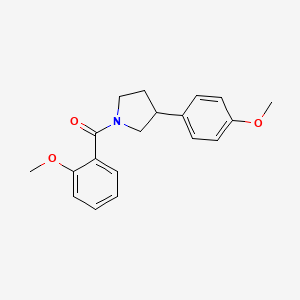
1-(5-CHLORO-2-METHOXY-4-METHYLBENZENESULFONYL)-4-(2-ETHOXYPHENYL)PIPERAZINE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-CHLORO-2-METHOXY-4-METHYLBENZENESULFONYL)-4-(2-ETHOXYPHENYL)PIPERAZINE is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-CHLORO-2-METHOXY-4-METHYLBENZENESULFONYL)-4-(2-ETHOXYPHENYL)PIPERAZINE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-chloro-2-methoxy-4-methylbenzenesulfonyl chloride and 2-ethoxyphenylpiperazine.
Reaction Conditions: The reaction is usually carried out in the presence of a base, such as triethylamine, under an inert atmosphere to prevent oxidation.
Purification: The product is purified using techniques like recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors may also be employed for more efficient production.
Análisis De Reacciones Químicas
Types of Reactions
1-(5-CHLORO-2-METHOXY-4-METHYLBENZENESULFONYL)-4-(2-ETHOXYPHENYL)PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction may produce amine derivatives.
Aplicaciones Científicas De Investigación
1-(5-CHLORO-2-METHOXY-4-METHYLBENZENESULFONYL)-4-(2-ETHOXYPHENYL)PIPERAZINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials or as a reagent in chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(5-CHLORO-2-METHOXY-4-METHYLBENZENESULFONYL)-4-(2-ETHOXYPHENYL)PIPERAZINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(4-METHOXYPHENYL)-4-(2-ETHOXYPHENYL)PIPERAZINE
- 1-(5-CHLORO-2-METHYLBENZENESULFONYL)-4-(2-ETHOXYPHENYL)PIPERAZINE
Uniqueness
1-(5-CHLORO-2-METHOXY-4-METHYLBENZENESULFONYL)-4-(2-ETHOXYPHENYL)PIPERAZINE is unique due to the presence of both the sulfonyl and piperazine moieties, which confer distinct chemical and biological properties. Its specific substitution pattern also differentiates it from other similar compounds.
Propiedades
IUPAC Name |
1-(5-chloro-2-methoxy-4-methylphenyl)sulfonyl-4-(2-ethoxyphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2O4S/c1-4-27-18-8-6-5-7-17(18)22-9-11-23(12-10-22)28(24,25)20-14-16(21)15(2)13-19(20)26-3/h5-8,13-14H,4,9-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSRMFTALRJJNML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=C(C=C(C(=C3)Cl)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide](/img/structure/B2620296.png)

![(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-fluorobenzo[b]thiophen-2-yl)methanone](/img/structure/B2620299.png)
![N-[(2-Methyl-3-oxo-1H-isoindol-1-yl)methyl]prop-2-enamide](/img/structure/B2620301.png)

![2-[(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2620306.png)
![1-Cyclopentyl-4-[4-(4-fluorophenyl)piperazine-1-carbonyl]pyrrolidin-2-one](/img/structure/B2620307.png)

![1-butyl-4-{1-[3-(3,5-dimethylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2620309.png)
![3-(2-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2620310.png)
